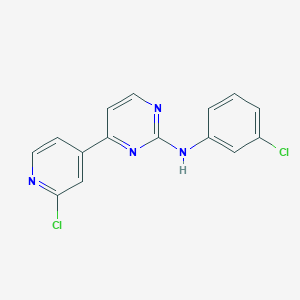

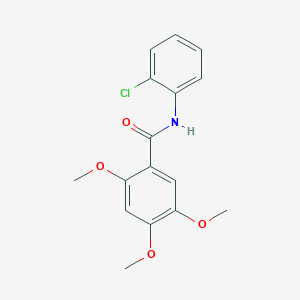

N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine

Übersicht

Beschreibung

The compound "N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine" is a synthetic molecule that appears to be related to various pyrimidine derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized in these studies offer insights into the chemical space around pyrimidines and their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions, including cyclization, chlorination, and amination processes. For instance, the synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was achieved by chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine precursor . Similarly, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization of a thiosemicarbazide derivative in the presence of a nickel nitrate catalyst . These methods could potentially be adapted for the synthesis of "N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine".

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of a related compound was determined to belong to the triclinic system, with specific space group parameters . Another compound's structure was confirmed by single-crystal X-ray diffraction, revealing an orthorhombic crystal system . These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including intramolecular cyclization and interactions with phenols . The reactivity of these compounds is influenced by their functional groups and substitution patterns. For instance, the presence of chloro substituents can affect the electronic properties of the molecule and its reactivity in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to understand the electronic characteristics of the molecules, as seen in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide . Additionally, the analysis of the molecular electrostatic potential (MEP) surface can provide insights into the reactivity of different regions of the molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Characterizations

- N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, similar in structure to the compound , have been synthesized using Buchwald-Hartwig amination. This method involves palladium catalysts and is effective for creating new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).

- Additionally, a compound with a similar structure, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was synthesized and its crystal structure analyzed, highlighting the potential for understanding molecular interactions through crystallography (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Quantum Chemical Characterization

- Hydrogen bonding sites in pyrimidine compounds, closely related to N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine, have been studied using quantum chemistry methods. These studies help in understanding molecular interactions and reactivity (Traoré, Bamba, Ziao, Affi, & Koné, 2017).

Applications in Organometallic Chemistry

- Research has explored the reaction of similar pyrimidin-2-amine compounds with group 10 metals, forming metal complexes. These studies contribute to the development of catalytic and material applications (Sarcher, Farsadpour, Ghoochany, Sun, Thiel, & Roesky, 2014).

Exploration of Biological Activities

- Certain derivatives of pyrimidine, structurally related to N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine, have been synthesized and evaluated for their potential biological activities. This research is vital in the development of new pharmaceuticals and bioactive compounds (Chen & Shi, 2008).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4/c16-11-2-1-3-12(9-11)20-15-19-7-5-13(21-15)10-4-6-18-14(17)8-10/h1-9H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBGMLVZHPHCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3002423.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3002424.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)